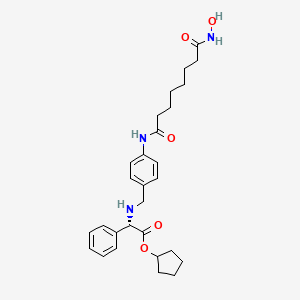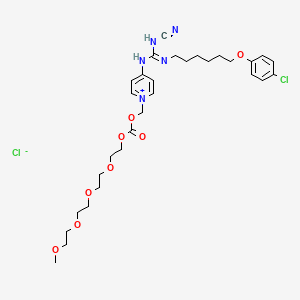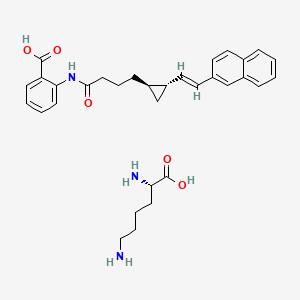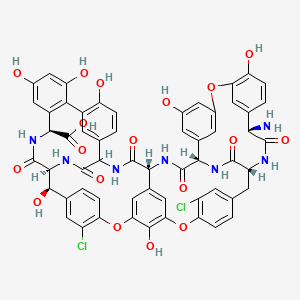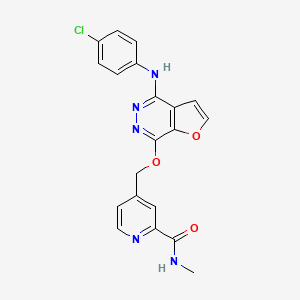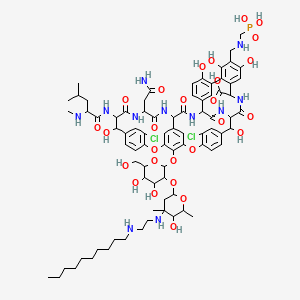
塩酸SKF 38393
概要
説明
SKF38393 塩酸塩は、ドーパミンD1受容体の選択的アゴニストです。 それは、百日咳毒素に感受性のないおよびタンパク質キナーゼAを介した海馬ニューロンにおけるグルタミン酸放出を促進することで知られるベンザゼピン誘導体です 。 この化合物は、特に神経学的研究において、様々な生物学的プロセスに対するその影響を研究するために、科学研究で広く使用されてきました .
科学的研究の応用
SKF38393 塩酸塩は、科学研究において幅広い用途があります。
作用機序
SKF38393 塩酸塩は、ドーパミンD1受容体に選択的に結合して活性化することにより、その効果を発揮します。この活性化は、サイクリックAMPレベルの上昇につながり、それがタンパク質キナーゼAを活性化します。 活性化されたタンパク質キナーゼAは、その後、様々な標的タンパク質をリン酸化し、細胞機能とシグナル伝達の変化につながります 。 この化合物は、海馬ニューロンにおけるグルタミン酸放出も促進し、ニューロンの活動と行動に対するその効果に貢献しています .
類似の化合物との比較
類似の化合物
SKF81297: 同様の薬理学的特性を持つ別の選択的ドーパミンD1受容体アゴニスト。
SCH23390: 研究で、ドーパミン受容体の阻害の影響を研究するために使用される選択的ドーパミンD1受容体アンタゴニスト.
独自性
SKF38393 塩酸塩は、他のドーパミン受容体サブタイプに有意な影響を与えることなく、ドーパミンD1受容体を選択的に活性化できるという点でユニークです。 この選択性により、様々な生物学的プロセスにおけるドーパミンD1受容体の特定の役割を研究するための貴重なツールになります .
生化学分析
Biochemical Properties
SKF 38393 Hydrochloride plays a significant role in biochemical reactions, particularly those involving dopamine receptors. It acts as a D1 dopamine receptor agonist . This means that SKF 38393 Hydrochloride can bind to D1 dopamine receptors, mimicking the action of dopamine and triggering a biochemical response .
Cellular Effects
The effects of SKF 38393 Hydrochloride on cells are primarily mediated through its interaction with D1 dopamine receptors. By acting as an agonist, SKF 38393 Hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance pertussis toxin-insensitive and protein kinase A-mediated glutamate release in hippocampal neurons .
Molecular Mechanism
At the molecular level, SKF 38393 Hydrochloride exerts its effects by binding to D1 dopamine receptors. This binding interaction triggers a series of events, including the activation of protein kinase A, which in turn leads to the release of glutamate in the hippocampus . This mechanism of action underscores the role of SKF 38393 Hydrochloride in modulating neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SKF 38393 Hydrochloride can change over time. For instance, it has been noted that solutions of SKF 38393 Hydrochloride can be stored for several days at 4 °C . It is recommended that solutions be prepared and used on the same day whenever possible .
Dosage Effects in Animal Models
The effects of SKF 38393 Hydrochloride in animal models can vary depending on the dosage. While specific dosage effects may depend on the particular animal model and experimental setup, it is generally observed that higher doses of SKF 38393 Hydrochloride can lead to more pronounced effects .
Subcellular Localization
The subcellular localization of SKF 38393 Hydrochloride is likely to be influenced by its interaction with D1 dopamine receptors. These receptors are typically located on the cell surface, suggesting that SKF 38393 Hydrochloride may also be localized to these areas .
準備方法
合成経路および反応条件
SKF38393 塩酸塩の合成には、ベンザゼピンコアの調製から始まるいくつかのステップが含まれます。主なステップには以下が含まれます。
ベンザゼピン環の形成: これは、通常、フェニルアセトアルデヒド誘導体とアミンを含む環化反応によって達成されます。
ヒドロキシル化: ベンザゼピン環上の特定の位置にヒドロキシル基を導入します。
工業生産方法
SKF38393 塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率の反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .
化学反応解析
反応の種類
SKF38393 塩酸塩は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、酸化されて様々な酸化誘導体になります。
還元: 還元反応は、ベンザゼピン環またはヒドロキシル基を変えます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。
主要な製品
これらの反応から生成される主要な生成物には、SKF38393 塩酸塩の様々なヒドロキシル化、アルキル化、およびアシル化誘導体があります .
化学反応の分析
Types of Reactions
SKF38393 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the benzazepine ring or the hydroxyl groups.
Substitution: Various substitution reactions can introduce different functional groups onto the benzazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, alkylated, and acylated derivatives of SKF38393 hydrochloride .
類似化合物との比較
Similar Compounds
SKF81297: Another selective dopamine D1 receptor agonist with similar pharmacological properties.
Uniqueness
SKF38393 hydrochloride is unique in its ability to selectively activate dopamine D1 receptors without significant effects on other dopamine receptor subtypes. This selectivity makes it a valuable tool for studying the specific roles of dopamine D1 receptors in various biological processes .
特性
IUPAC Name |
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWHJCLOUYPAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936175 | |
| Record name | SKF 38393 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62717-42-4 | |
| Record name | SKF 38393A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062717424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62717-42-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SKF 38393 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-1-Phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-38393 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV5R2G7VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SKF-38393 hydrochloride is a selective dopamine D1 receptor agonist. [, , , ] This means it binds to and activates dopamine D1 receptors, mimicking the effects of dopamine at these specific receptors.
A: Yes, research indicates that SKF-38393 hydrochloride can indirectly modulate the release of other neurotransmitters. For example, studies have shown that activation of D1 receptors in the substantia nigra pars reticulata by SKF-38393 hydrochloride can increase acetylcholine release in the striatum. [] This suggests a circuit-level mechanism where D1 receptor activation influences cholinergic interneurons.
A: Yes, beyond the nervous system, research suggests SKF-38393 hydrochloride can influence hormone release. For instance, in vitro studies using perfused rat hypothalamus have shown that SKF-38393 hydrochloride can stimulate the release of thyrotropin-releasing hormone (TRH). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



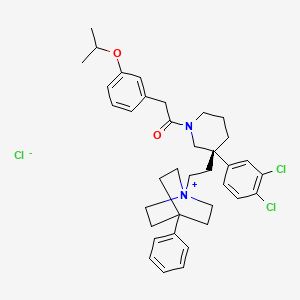



![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)
